N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-9-4-6-10(7-5-9)16-13(19)14(20)17-11-2-1-3-12(8-11)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCMZOLZIOEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-fluoroaniline and 3-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-fluoroaniline, 3-nitrobenzoic acid, and oxalic acid derivatives.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in binding to these targets, often through hydrogen bonding and electrostatic interactions. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings and Trends
Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl (N1) and 3-nitrophenyl (N2) groups in the target compound introduce strong EWGs, which may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to electron-donating substituents like methoxy .
Heterocyclic Modifications: Compound 25 (N2=thiazolyl-piperidinylmethyl) demonstrates potent antiviral activity (94.7% HPLC purity), highlighting the importance of heterocyclic moieties in targeting viral entry mechanisms . Isoindolinone-containing GMC-4 shows antimicrobial activity but may suffer from lower solubility due to its rigid, planar structure .
Bulkier Substituents:
- Adamantyl derivatives (e.g., compound 10 ) exhibit high inhibitory potency against soluble epoxide hydrolase, attributed to the adamantyl group’s hydrophobic bulk and stability . This contrasts with the target compound’s smaller aromatic substituents.
Biological Activity
N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 299.27 g/mol
The presence of a fluorine atom and a nitro group in the phenyl rings contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cell signaling pathways.
- Receptor Modulation : It may modulate receptor activity, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays show that it can inhibit the proliferation of various cancer cell lines, including:
These results indicate that the compound has a promising profile as a potential anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. The following table summarizes its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in infectious disease treatment.
Case Studies
-
In Vivo Efficacy in Tumor Models :
A study investigated the effects of this compound in mouse models bearing xenograft tumors. The compound was administered at varying doses, leading to significant tumor regression compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors, supporting its potential as an effective therapeutic agent. -
Synergistic Effects with Other Drugs :
Research has also explored the synergistic effects of this compound when combined with established chemotherapeutic agents like cisplatin. Combinations showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be used to overcome drug resistance in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
